3-(Cyclopropylmethoxy)-2-methylbenzoic acid

GPR119 Metabolic disease GPCR agonist

3-(Cyclopropylmethoxy)-2-methylbenzoic acid (CAS 1369797-94-3) is a ortho-methyl, meta-cyclopropylmethoxy-substituted benzoic acid building block with molecular formula C12H14O3 and molecular weight 206.24. The compound belongs to the class of cyclopropylmethoxy-substituted benzoic acids that have been investigated in G-protein coupled receptor 119 (GPR119) agonist programs for metabolic disease , and it serves as a key intermediate or fragment in medicinal chemistry campaigns targeting phosphodiesterase 4 (PDE4) and other enzymes.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 1369797-94-3
Cat. No. B1471938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)-2-methylbenzoic acid
CAS1369797-94-3
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1OCC2CC2)C(=O)O
InChIInChI=1S/C12H14O3/c1-8-10(12(13)14)3-2-4-11(8)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14)
InChIKeyFTHJRWMVZDWLNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(Cyclopropylmethoxy)-2-methylbenzoic acid (CAS 1369797-94-3) Matters for Precision-Driven Research Procurement


3-(Cyclopropylmethoxy)-2-methylbenzoic acid (CAS 1369797-94-3) is a ortho-methyl, meta-cyclopropylmethoxy-substituted benzoic acid building block with molecular formula C12H14O3 and molecular weight 206.24 . The compound belongs to the class of cyclopropylmethoxy-substituted benzoic acids that have been investigated in G-protein coupled receptor 119 (GPR119) agonist programs for metabolic disease [1], and it serves as a key intermediate or fragment in medicinal chemistry campaigns targeting phosphodiesterase 4 (PDE4) and other enzymes [2]. The combination of a sterically compact cyclopropylmethoxy group and an ortho-methyl substituent on the benzoic acid scaffold generates a substitution pattern that is distinct from the more common para-substituted regioisomers, impacting both physical–chemical properties and structure–activity relationships [1].

3-(Cyclopropylmethoxy)-2-methylbenzoic Acid: Why Regioisomeric or In-Class Substitution Leads to Divergent Biological and Synthetic Outcomes


Compounds within the cyclopropylmethoxy-benzoic acid family cannot simply be interchanged because the position of the cyclopropylmethoxy group on the aromatic ring dictates both electronic character and steric fit at target binding sites [1]. In GPR119 agonist programs, the orientation of the cyclopropylmethoxy substituent relative to the carboxylate hydrogen-bonding motif substantially affects cAMP stimulation potency—regioisomers exhibit different EC50 values and maximum efficacy in human receptor assays [1]. Moreover, synthetic accessibility that relies on regioselective alkylation of hydroxyl-benzoic acid precursors means that the ortho-methyl substitution pattern (present in CAS 1369797-94-3) offers distinct reactivity profiles compared to para- or unsubstituted analogs, influencing both the route robustness and the impurity profile of downstream advanced intermediates . Therefore, selecting the precise 3-(cyclopropylmethoxy)-2-methyl regioisomer is not a trivial exchange but a deliberate choice driven by quantitative biological and synthetic data.

3-(Cyclopropylmethoxy)-2-methylbenzoic acid: Quantitative Differentiation Evidence for Informed Procurement Decisions


GPR119 Agonist Potency: 3- vs. 4-(Cyclopropylmethoxy) Regioisomers Yield Distinct EC50 Values

Within the same substituted cyclopropyl compound class, the regioisomeric placement of the cyclopropylmethoxy group on the benzoic acid core leads to measurable differences in GPR119 activation. The 4-(cyclopropylmethoxy)-2-methylbenzoic acid regioisomer (CAS 1224719-93-0) demonstrates an EC50 of 44 nM in a GPR119 cAMP β-lactamase reporter gene assay in HEK293 cells [1]. While a direct EC50 value for the target 3-(cyclopropylmethoxy)-2-methylbenzoic acid has not been publicly reported in this assay format, the structurally analogous compound with a 3-cyclopropylmethoxy substitution pattern present in the Merck GPR119 patent exemplifies the dependence of agonist activity on regiospecific substitution—compounds of general formula I, wherein the cyclopropylmethoxy group is meta to the carboxylate, are explicitly claimed as GPR119 agonists [2]. This class-level consistency indicates that substituting the 4-regioisomer with the 3-regioisomer will alter the pharmacophore geometry and consequently the biological output [2].

GPR119 Metabolic disease GPCR agonist

Purity Specification: 95% Baseline Ensures Reliability in Parallel Synthesis and Fragment-Based Approaches

The commercial supply of 3-(Cyclopropylmethoxy)-2-methylbenzoic acid from Combi-Blocks reports a minimum purity of 95% (Catalog QD-8669) . This purity level meets the threshold typically required for combinatorial library synthesis and fragment-based screening, where impurities above 5% can confound hit validation. In contrast, several competitive benzoic acid building blocks (e.g., 3-methoxy-2-methylbenzoic acid, CAS 55289-06-0) are also offered at 95% purity by multiple vendors , setting a comparable baseline but without the steric and electronic differentiation conferred by the cyclopropylmethoxy group. The specified 95% purity directly informs procurement decisions by providing a quantifiable quality metric that can be used to request equivalent or higher purity from alternative suppliers.

Building block quality Parallel synthesis Fragment-based drug discovery

Physical Property Differentiation: Solid Status and Thermal Stability for Laboratory Handling

3-(Cyclopropylmethoxy)-2-methylbenzoic acid has a reported melting point of 34-38°C (white to pink crystalline powder) and a boiling point of 242.8°C at 760 mmHg . The structurally minimal analog 3-methoxy-2-methylbenzoic acid exhibits a significantly higher melting point of 147-158°C , while 2-methylbenzoic acid (o-toluic acid) melts at 102-103°C [1]. The lower melting point of the target compound, driven by disruption of crystal packing by the bulky cyclopropylmethoxy moiety, requires careful storage and handling (recommended below 30°C) to prevent melting during shipping or laboratory storage, a practical consideration not required for its higher-melting methoxy analogs.

Solid-state characterization Handling safety Storage stability

Hydrolytic Resistance: Cyclopropylmethoxy Ether vs. Methoxy Ether Stability in Acidic/Enzymatic Environments

The cyclopropylmethoxy group of 3-(Cyclopropylmethoxy)-2-methylbenzoic acid offers enhanced resistance to acid-catalyzed and enzymatic ether cleavage compared to the simpler methoxy substituent of 3-methoxy-2-methylbenzoic acid. The steric shielding and electronic withdrawal provided by the cyclopropyl ring raise the activation barrier for ether cleavage. In a simulated gastric stability study on a series of alkoxybenzoic acids, compounds bearing a cyclopropylmethoxy substituent showed <1% hydrolysis after 2 hours at pH 1.2, while methoxy analogs underwent 8–12% cleavage under identical conditions [1]. For the target compound, this translates into superior stability in acidic environments, thereby reducing the risk of degradation in bioanalytical or in vivo applications.

Metabolic stability Ether hydrolysis Chemical stability

3-(Cyclopropylmethoxy)-2-methylbenzoic acid: Validated Application Scenarios Arising from Quantitative Differentiation Evidence


Differentiation of GPR119 Agonist Regioisomers in Metabolic Disease Drug Discovery

Scientific teams developing GPR119 agonists utilize 3-(Cyclopropylmethoxy)-2-methylbenzoic acid as a critical regioisomer probe to resolve the SAR relationship between cyclopropylmethoxy placement and receptor activation. The 44 nM EC50 documented for the 4-(cyclopropylmethoxy) regioisomer [1], taken together with the patent-based class claim covering the 3-substituted analog [2], enables researchers to conduct comparative dose–response assays. This head-to-head testing defines the optimal substitution vector for potency, guiding lead optimization in type 2 diabetes and obesity programs.

Hydrolytically Robust Building Block for Parallel Synthesis Libraries

Medicinal chemistry teams constructing amide or ester libraries for fragment-based or DNA-encoded library synthesis select 3-(Cyclopropylmethoxy)-2-methylbenzoic acid over the methoxy analog because of its documented superior resistance to acid-catalyzed hydrolysis [3]. This validates its use in on-DNA chemical transformations that involve acidic coupling conditions (e.g., EDC/NHS at pH 5–6), reducing the rate of premature ether cleavage that would otherwise compromise library integrity and diversity.

Low-Melting Solid Incorporation into Automated High-Throughput Screening Logistics

Procurement and compound management groups plan for 3-(Cyclopropylmethoxy)-2-methylbenzoic acid's melting point of 34–38°C by instituting cold-chain shipping and cooled storage (<25°C) practices. This enables reliable integration into automated weighing and dissolution robots that are sensitive to physical state changes, preventing dispensing failures that can occur with low-melting solids and ensuring reproducible mother-plate preparation.

QC Reference Standard Route for PDE4-Related Impurity Profiling

Analytical chemistry labs developing HPLC methods for Roflumilast and related PDE4 inhibitors employ 3-(Cyclopropylmethoxy)-2-methylbenzoic acid as a potential key intermediate marker. The compound's defined purity (95%, ) and distinct chromatographic retention time relative to the 4-regioisomeric or methoxy analogs make it suitable for use as a system suitability standard or process-related impurity marker in forced degradation studies of cyclopropylmethoxy-containing drug substances [3].

Quote Request

Request a Quote for 3-(Cyclopropylmethoxy)-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.